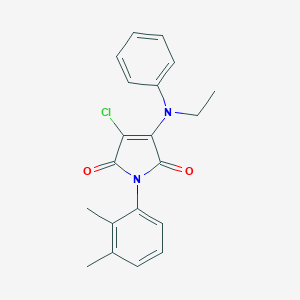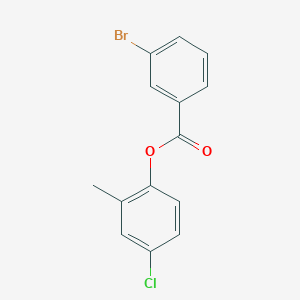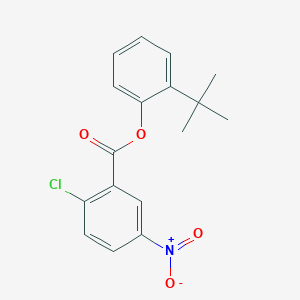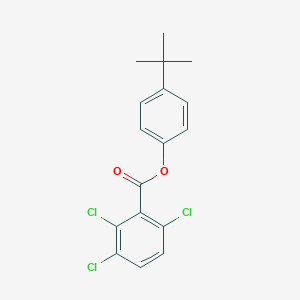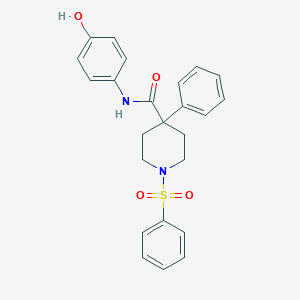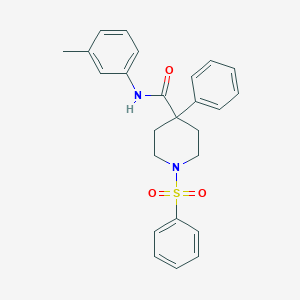![molecular formula C20H17ClN2O4S B285276 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B285276.png)
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the chloroacetylation of m-aminophenol. This reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The intermediate products are then subjected to further reactions, including sulfonylation and amidation, to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-hydroxyphenyl)acetamide: Similar structure but lacks the sulfonyl and methylanilino groups.
4-chloro-3-[(methylanilino)sulfonyl]-N-(1-phenylethyl)benzamide: Similar functional groups but different substitution pattern.
Uniqueness
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-23(15-7-3-2-4-8-15)28(26,27)17-10-11-19(21)18(13-17)20(25)22-14-6-5-9-16(24)12-14/h2-13,24H,1H3,(H,22,25) |
InChI Key |
GKPIDFLEPHKJSI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


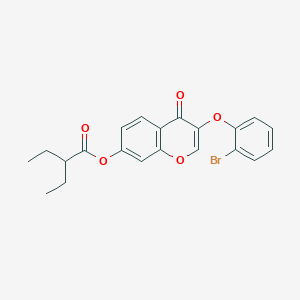
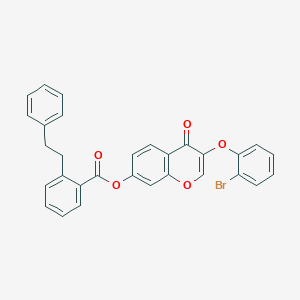
![3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)
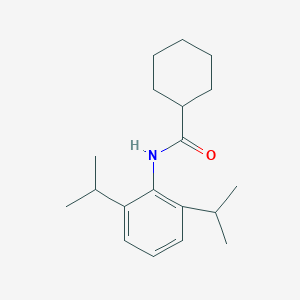
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
